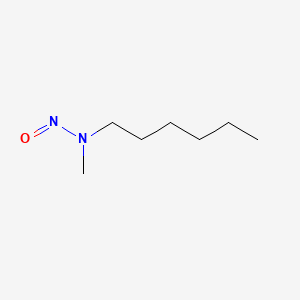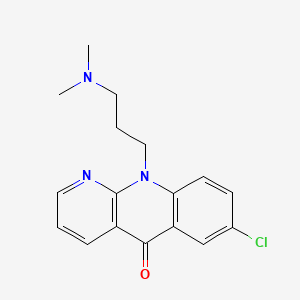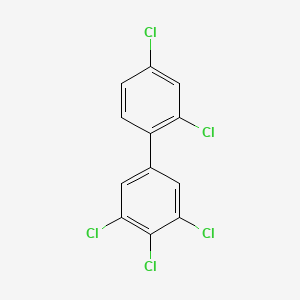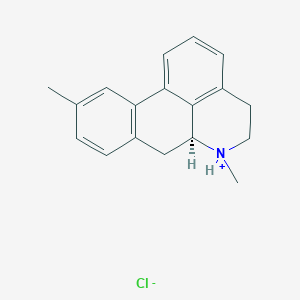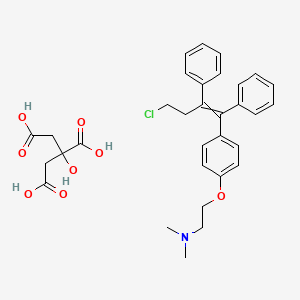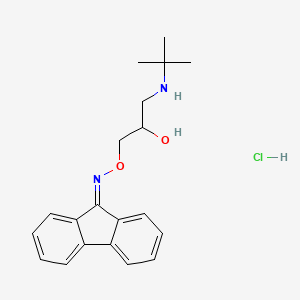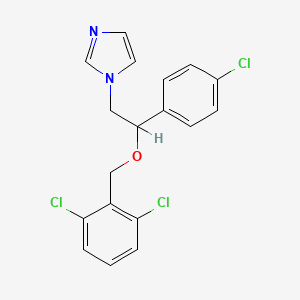
Orconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orconazole is a synthetic antifungal agent belonging to the class of azole compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. This compound is known for its broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orconazole typically involves the formation of an azole ring structure. One common method includes the reaction of a substituted phenyl with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the azole ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Orconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties.
Scientific Research Applications
Orconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of azole chemistry and synthesis.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the treatment of fungal infections such as candidiasis and aspergillosis.
Industry: Employed in the development of antifungal coatings and materials.
Mechanism of Action
Orconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another triazole antifungal with a similar mechanism of action.
Fluconazole: A widely used antifungal agent with a broad spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
Orconazole is unique in its specific structural modifications that enhance its antifungal activity and reduce resistance development. Compared to similar compounds, this compound may offer improved efficacy against certain resistant fungal strains.
Properties
CAS No. |
66778-37-8 |
|---|---|
Molecular Formula |
C18H15Cl3N2O |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |
InChI Key |
PBNSEYNKZBMLLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




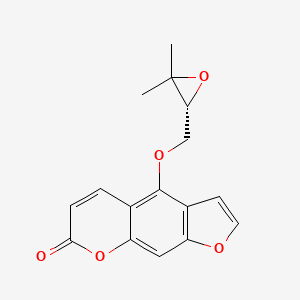
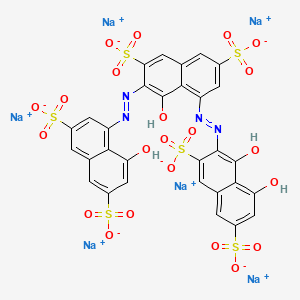
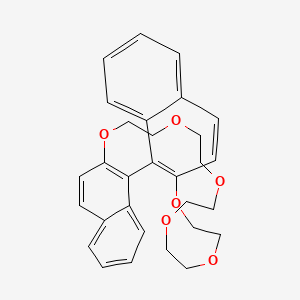
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
![2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B1207844.png)
